molecular formula C19H22N2O3 B12683578 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol CAS No. 79784-17-1

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol

Cat. No.: B12683578
CAS No.: 79784-17-1
M. Wt: 326.4 g/mol
InChI Key: TUJGYSXBRPOLHD-UHFFFAOYSA-N
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Description

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by a furo[3,4-c]pyridine core, which is further substituted with a morpholinobenzyl group and a hydroxyl group at specific positions. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-c]pyridine ring system.

    Introduction of the Methyl Group: The methyl group is introduced at the 6-position of the furo[3,4-c]pyridine core through alkylation reactions.

    Attachment of the Morpholinobenzyl Group: The morpholinobenzyl group is attached to the 4-position of the furo[3,4-c]pyridine core via nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group is introduced at the 7-position through selective oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the morpholinobenzyl group to a simpler amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the morpholinobenzyl group may produce primary amines.

Scientific Research Applications

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol: A similar compound with a simpler structure, lacking the morpholinobenzyl group.

    6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride: A hydrochloride salt form of a similar compound.

Uniqueness

1,3-Dihydro-6-methyl-4-(morpholinobenzyl)furo(3,4-c)pyridin-7-ol is unique due to the presence of the morpholinobenzyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and expands its range of applications in scientific research.

Properties

CAS No.

79784-17-1

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

6-methyl-4-[morpholin-4-yl(phenyl)methyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol

InChI

InChI=1S/C19H22N2O3/c1-13-19(22)16-12-24-11-15(16)17(20-13)18(14-5-3-2-4-6-14)21-7-9-23-10-8-21/h2-6,18,22H,7-12H2,1H3

InChI Key

TUJGYSXBRPOLHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(COC2)C(=N1)C(C3=CC=CC=C3)N4CCOCC4)O

Origin of Product

United States

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